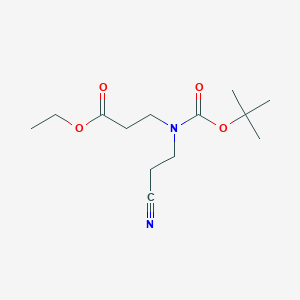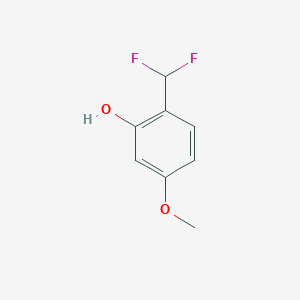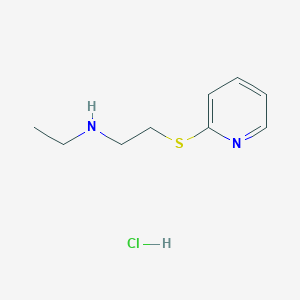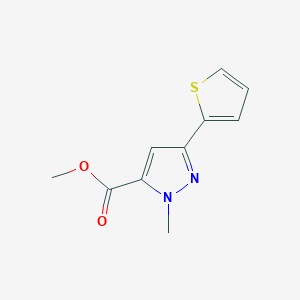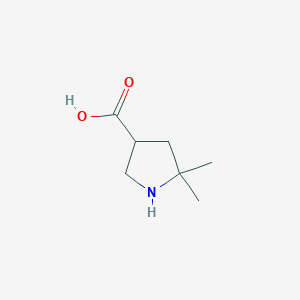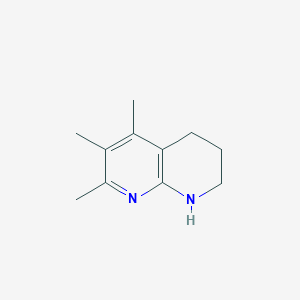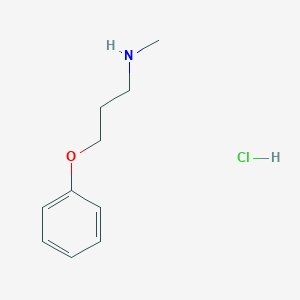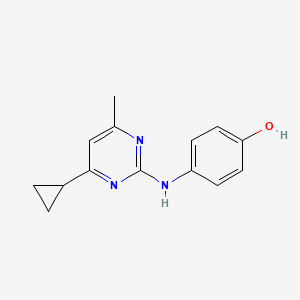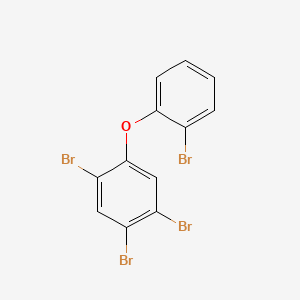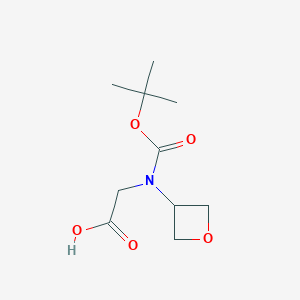
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine
Vue d'ensemble
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Peptide Synthesis and Modification
One significant application of N-(tert-butoxycarbonyl) derivatives involves peptide synthesis, where these compounds serve as building blocks or intermediates. For example, Wojciechowski and Hudson (2008) describe the synthesis of a peptide nucleic acid monomer using an N-tert-butoxycarbonyl protected monomer compatible with Fmoc-oligomerization strategy, highlighting its utility in constructing complex nucleic acid mimics (Wojciechowski & Hudson, 2008). Similarly, Rassu et al. (1995) exploited a tert-butoxycarbonyl-protected pyrrole derivative in the diastereoselective synthesis of α-C-arabinofuranosyl glycine, demonstrating the versatility of such protecting groups in synthesizing stereochemically complex amino acids (Rassu et al., 1995).
Atmospheric Chemistry
In the context of atmospheric chemistry, glyoxal reactions with amino acids, as explored by De Haan et al. (2009), show how N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine could theoretically participate in similar low-volatility product formations, contributing to secondary organic aerosol formation. These findings emphasize the role of amino acid interactions with carbonyl compounds in atmospheric processes (De Haan et al., 2009).
Material Science
In material science, Taniguchi et al. (2012) discuss the incorporation of N-tert-butoxycarbonyl amino acids into polystyrenes for CO2 separation membranes. This application showcases the potential of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine in enhancing the functionality of polymeric materials for environmental applications (Taniguchi et al., 2012).
Organic and Medicinal Chemistry
Moreover, the versatility of N-(tert-butoxycarbonyl) derivatives extends into organic and medicinal chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Geurts et al. (1998) investigated N-(benzyloxycarbonyl)glycine derivatives as potential anticonvulsants, highlighting the importance of such compounds in developing new therapeutic agents (Geurts et al., 1998).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information depends on the extent of research done on the compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDFGUHZUXAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



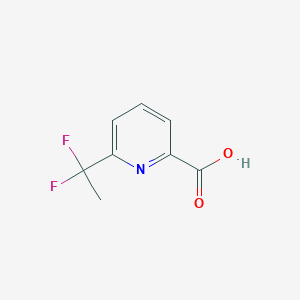
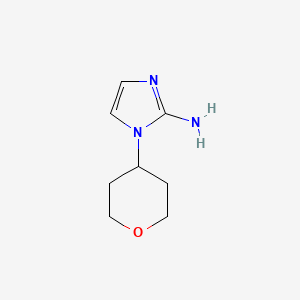
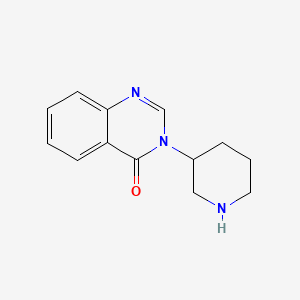
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
